molecular formula C21H17BrN2O4 B2428994 2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896844-74-9

2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2428994
CAS No.: 896844-74-9
M. Wt: 441.281
InChI Key: XMRLPULEEXUBPZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C21H17BrN2O4 and its molecular weight is 441.281. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-bromophenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c1-27-12-4-11-24-19(13-7-9-14(22)10-8-13)23-20-17(21(24)26)18(25)15-5-2-3-6-16(15)28-20/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRLPULEEXUBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, with the molecular formula C21H17BrN2O4 and CAS number 896844-74-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of chromeno-pyrimidine derivatives, which have been explored for various pharmacological properties including anti-cancer, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure

The structural formula of the compound can be represented as follows:

C21H17BrN2O4\text{C}_{21}\text{H}_{17}\text{Br}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Research indicates that chromeno-pyrimidine derivatives exhibit a range of biological activities. The specific biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes and cancer progression.

Enzyme Inhibition Studies

Inhibition studies are critical for understanding the therapeutic potential of this compound. The following table summarizes the enzyme inhibition activities observed:

Enzyme IC50 (µM) Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
Cyclooxygenase-2 (COX-2)Moderate
Lipoxygenase-15 (LOX-15)Moderate

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target enzymes such as AChE and COX-2. These studies help elucidate the molecular basis for its enzyme inhibition capabilities.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the chromeno-pyrimidine scaffold have been correlated with changes in biological activity. For instance, the presence of halogen atoms enhances enzyme inhibition potency compared to non-halogenated analogs.

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